![molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1](/img/structure/B2382991.png)

3,6-Dibromoimidazo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

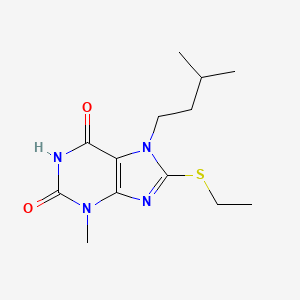

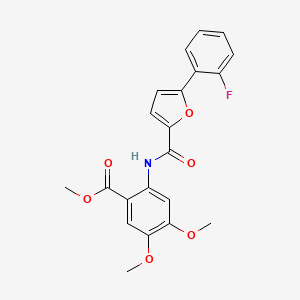

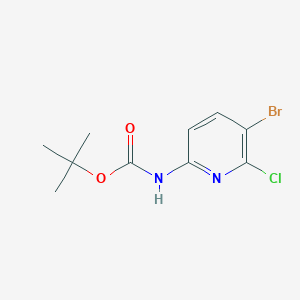

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Industrial Process Development

3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, can be accessed rapidly through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. This method has been scaled up with high yield and purity, revealing the scope and limitations of the process for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Nuclear Magnetic Resonance (NMR) Studies

The 13C NMR shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives have been investigated. This study aids in understanding the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

Kinase Inhibition

3,6-Di(hetero)aryl imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 by scaffold hopping from a weakly active screening hit. These compounds have shown inhibitory effects on other kinases, including CHK2 and ABL, depending on the substitution (Matthews et al., 2010).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones exhibit 'pseudo-flash' chemiluminescence when initiated by electrophilic oxidants. These compounds, synthesized from dibromopyrazine, show potential for bioconjugation (Adamczyk et al., 2003).

Synthetic Applications

Imidazo[1,2-a]pyrazine derivatives have been synthesized by condensation of alpha-halogenocarbonyl compounds and aminopyrazines, showing uterine-relaxing and antibronchospastic activities. Some derivatives have also demonstrated cardiac-stimulating properties (Sablayrolles et al., 1984).

Synthesis and Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for antimicrobial activity. This synthesis involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, demonstrating promising antimicrobial properties (Jyothi & Madhavi, 2019).

Novel Synthesis Methods

Efficient methods for the synthesis of imidazo[1,2-a]pyrazine derivatives have been developed, including catalyst-free reactions under microwave irradiation in green solvents. This approach has been useful for expanding molecular diversity with applications in anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Safety And Hazards

特性

IUPAC Name |

3,6-dibromoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWUZOUSWZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromoimidazo[1,2-a]pyrazine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)